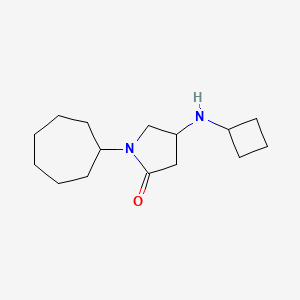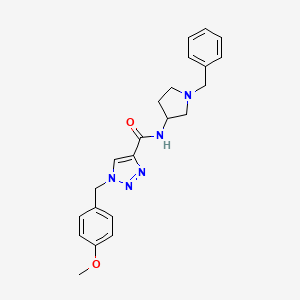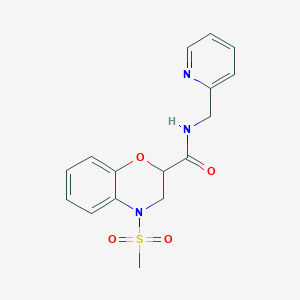
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its inhibition leads to an increase in GABA levels and subsequent modulation of neuronal activity. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which in turn modulates neuronal activity and reduces seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce cocaine and alcohol use in addicted individuals. In clinical trials, this compound has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
实验室实验的优点和局限性
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. It is also well-tolerated and has shown promising results in clinical trials. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on neuronal activity.
未来方向
There are a number of future directions for research on 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone. One potential application is in the treatment of epilepsy, where it has shown promising results in preclinical studies. Another potential application is in the treatment of addiction, where it has shown potential efficacy in reducing cocaine and alcohol use in addicted individuals. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity. Overall, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of cycloheptylamine with cyclobutanone, followed by the addition of pyrrolidine and subsequent purification steps. The resulting compound has a purity of over 99% and can be used in various research applications.
科学研究应用
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In clinical trials, this compound has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.
属性
IUPAC Name |
4-(cyclobutylamino)-1-cycloheptylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15-10-13(16-12-6-5-7-12)11-17(15)14-8-3-1-2-4-9-14/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUTXFFNSSFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6062176.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)